
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both thiazole and triazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in scientific research and industrial applications.
準備方法
The synthesis of 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves multi-step reactions. One common method includes the reaction of thiazole derivatives with azides under copper-catalyzed conditions to form the triazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to enhance efficiency .
化学反応の分析
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This process can remove oxygen or add hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups on the thiazole or triazole rings are replaced by other groups.
Major products from these reactions depend on the specific conditions and reagents used but can include various substituted thiazole and triazole derivatives.
科学的研究の応用
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as sensors and catalysts.
作用機序
The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific proteins .
類似化合物との比較
Similar compounds to 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine include other thiazole and triazole derivatives. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. Examples include:
1,3-Thiazole derivatives: Known for their antimicrobial and anticancer properties.
1,2,3-Triazole derivatives: Widely used in medicinal chemistry for their stability and bioactivity.
The uniqueness of this compound lies in its combined thiazole and triazole rings, which confer a broad spectrum of biological activities and versatile chemical reactivity.
特性
分子式 |
C6H7N5S |
|---|---|
分子量 |
181.22 g/mol |
IUPAC名 |
1-(1,3-thiazol-5-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C6H7N5S/c7-6-3-11(10-9-6)2-5-1-8-4-12-5/h1,3-4H,2,7H2 |
InChIキー |
KLQOMNNAGOGLBT-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=N1)CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


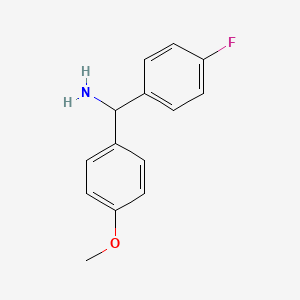
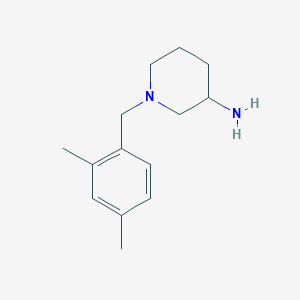
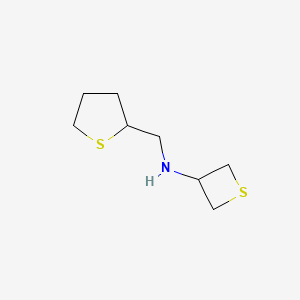
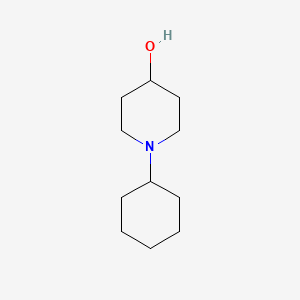
![5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol](/img/structure/B13336622.png)
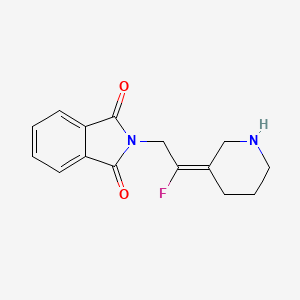
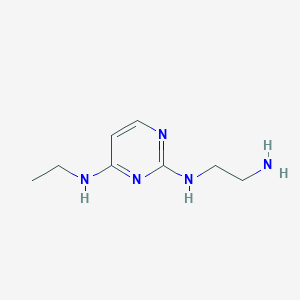
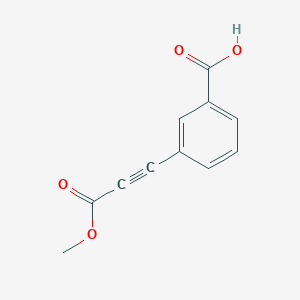
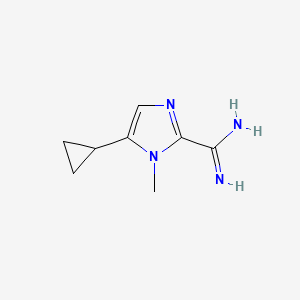
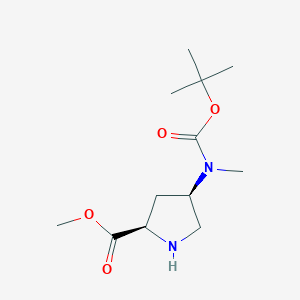
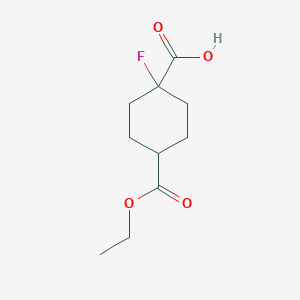
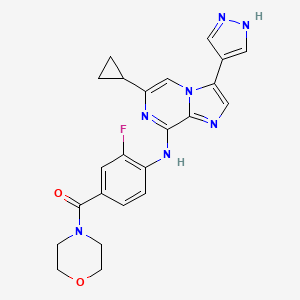
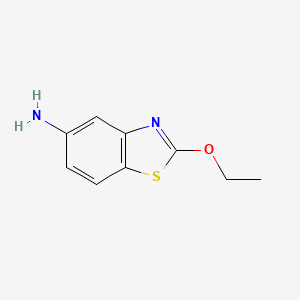
![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)
